molecular formula C24H26ClN3O2 B2678598 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide CAS No. 1049404-42-3

2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide

Cat. No.: B2678598
CAS No.: 1049404-42-3
M. Wt: 423.94
InChI Key: PEJNDYDLHMJXEJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C24H26ClN3O2 and its molecular weight is 423.94. The purity is usually 95%.
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Scientific Research Applications

Novel Quinazoline Derivatives and Their Therapeutic Potentials

Quinazoline derivatives have been extensively studied for their therapeutic effects across various models. For instance, a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro, notably decreasing viral load and increasing survival in Japanese encephalitis virus-infected mice (Ghosh et al., 2008). This suggests potential for antiviral applications in related compounds.

Cyclisation Techniques in Chemical Synthesis

Cyclisation techniques play a crucial role in synthesizing complex molecules. The synthesis of (±)-crispine A through a high-yielding cyclisation process highlights the advanced methods available for creating intricate chemical structures (King, 2007). Such methodologies could be applicable in synthesizing the compound of interest, given its complex structure.

Antimicrobial Activities of Novel Compounds

Research into novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines demonstrated promising antimicrobial activities against various pathogenic strains of bacteria and fungi (Zaki et al., 2019). The exploration of new compounds for antimicrobial purposes is crucial, especially with the rise of antibiotic resistance.

Analgesic and Anti-inflammatory Properties

The design and synthesis of quinazolinyl acetamides for analgesic and anti-inflammatory activities reveal the potential of such compounds in managing pain and inflammation (Alagarsamy et al., 2015). The compound may have similar applications, considering its structural similarities.

Structural and Property Studies of Isoquinoline Derivatives

Investigations into the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides provide insights into the physical and chemical behaviors of isoquinoline derivatives (Karmakar et al., 2007). Understanding these properties is essential for the practical application of new compounds in scientific research.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O2/c1-27-13-4-7-22(27)23(28-14-12-18-5-2-3-6-19(18)16-28)15-26-24(29)17-30-21-10-8-20(25)9-11-21/h2-11,13,23H,12,14-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJNDYDLHMJXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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